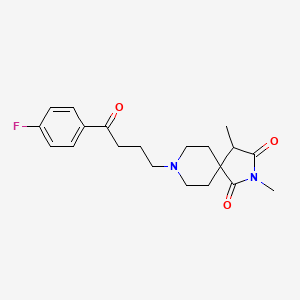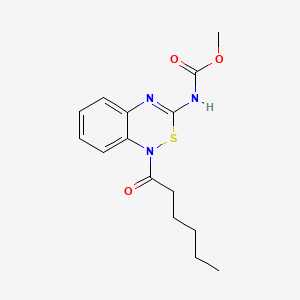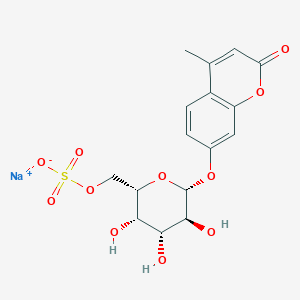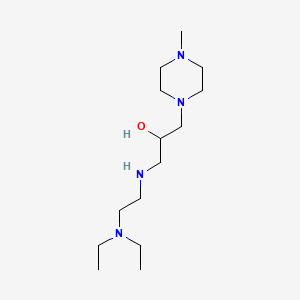
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride is a complex organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of cyclopentyl and dithioperoxyanhydride groups contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride typically involves multiple steps, including the formation of cyclopentyl intermediates and subsequent reactions to introduce the dithioperoxyanhydride group. Common reagents used in these reactions include cyclopentyl derivatives, isopropylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to obtain the desired compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioperoxyanhydride group to thiols or disulfides.
Substitution: The cyclopentyl and isopropylimino groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in a variety of substituted cyclopentyl or isopropylimino derivatives.
Wissenschaftliche Forschungsanwendungen
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The dithioperoxyanhydride group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl methyl ether: Used as a green solvent in various chemical reactions.
Cyclopropane derivatives: Known for their unique structural and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
61656-27-7 |
|---|---|
Molekularformel |
C18H28N2S4 |
Molekulargewicht |
400.7 g/mol |
IUPAC-Name |
(2-propan-2-yliminocyclopentanecarbothioyl)sulfanyl 2-propan-2-yliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C18H28N2S4/c1-11(2)19-15-9-5-7-13(15)17(21)23-24-18(22)14-8-6-10-16(14)20-12(3)4/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
SNLSXBAIXLUAAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=C1CCCC1C(=S)SSC(=S)C2CCCC2=NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)




![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
